5-chloro-6-iodopyridine-3-carbaldehyde
Description
Strategic Importance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, a nitrogen-containing heterocycle, is a foundational structural motif in chemistry, commanding a significant position in both biological and materials science. Its prevalence is notable in a vast array of naturally occurring compounds, including essential vitamins and alkaloids. In the pharmaceutical industry, the pyridine scaffold is one of the most common nitrogen heterocycles found in FDA-approved drugs, integral to medicines with applications ranging from antiviral and antibacterial to anticancer and anti-inflammatory activities. nbinno.com This widespread use stems from the pyridine unit's ability to act as a polar, ionizable aromatic system, which can enhance the solubility and bioavailability of drug molecules. Furthermore, its capacity for hydrogen bonding and metal coordination makes it a critical component in the design of biologically active agents and functional materials like ligands for metal complexes. chemrxiv.orgacs.org
Confluence of Halogenation and Aldehyde Functionality in Pyridine Chemistry
The strategic placement of both halogen atoms and an aldehyde group onto a pyridine ring creates a highly versatile and reactive molecule for organic synthesis. Halogenated pyridines are crucial intermediates, serving as precursors for a multitude of more complex molecules through various cross-coupling reactions. nbinno.comchempanda.com The presence of multiple, different halogens—such as chlorine and iodine—on the same pyridine ring offers an opportunity for selective, stepwise functionalization. nbinno.com The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This differential reactivity allows chemists to selectively replace the iodine atom while leaving the chlorine atom intact for a subsequent, different transformation.
Concurrently, the aldehyde group (-CHO) is a cornerstone of synthetic organic chemistry due to its vast array of possible transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into imines (Schiff bases) through reactions with primary amines. nih.gov It also participates in numerous carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions. The aldehyde functionality can also act as a directing group in certain C-H activation reactions, guiding the functionalization of other positions on the aromatic ring. rsc.org The combination of these functionalities—the selectively addressable halogen handles and the synthetically versatile aldehyde group—makes halogenated pyridine carbaldehydes powerful platforms for constructing complex molecular architectures.
Contextualization of 5-chloro-6-iodopyridine-3-carbaldehyde within the Landscape of Functionalized Pyridines
Within the broad class of functionalized pyridines, this compound emerges as a highly specialized building block designed for intricate, multi-step synthetic sequences. Its structure is a prime example of the strategic functionalization discussed previously.
Table 1: Chemical Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃ClINO |
| Molecular Weight | 267.45 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C=NC(=C1Cl)I)C=O |
| InChI Key | YNAVWZTPLMAJSL-UHFFFAOYSA-N |
The key synthetic utility of this compound lies in the orthogonal reactivity of its two halogen substituents. The iodine atom at the C-6 position is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom at the C-5 position. This allows for the selective introduction of an aryl, alkyl, or alkynyl group at the C-6 position. The resulting 5-chloro-6-substituted-pyridine-3-carbaldehyde is then primed for further modification. The chlorine atom can be targeted in a subsequent coupling reaction, often under more forcing conditions, or it can be subjected to nucleophilic aromatic substitution. Throughout these transformations, the aldehyde group at the C-3 position remains available for its own rich chemistry, such as condensation to form larger, conjugated systems or reduction to a hydroxymethyl group. researchgate.netnih.gov
This strategic design enables chemists to build complex, highly substituted pyridine derivatives in a controlled and predictable manner, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-pyridine-3-carbaldehyde thiosemicarbazone |
| 5-iodo-pyridine-3-carbaldehyde |
| Aldehyde |
| Carboxylic acid |
| Chlorine |
| Di-bromo-chloro-quinoline-3-carbaldehyde |
| Iodine |
| Pyridine |
| Schiff base |
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClINO |
|---|---|
Molecular Weight |
267.45 g/mol |
IUPAC Name |
5-chloro-6-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H |
InChI Key |
UCPISYXHBJAWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)C=O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Chloro 6 Iodopyridine 3 Carbaldehyde
Reactivity of the Aldehyde Functionality
The formyl group at the C-3 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including nucleophilic additions and redox reactions. Its reactivity is modulated by the electronic effects of the halogen atoms and the pyridine nitrogen.
Nucleophilic Addition Reactions (e.g., Acetal (B89532), Imine, Oxime Formation)
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of several important derivatives.
Acetal Formation : In the presence of an alcohol and an acid catalyst, the aldehyde functionality can undergo nucleophilic addition to form a hemiacetal, which can then react with a second molecule of alcohol to yield a stable acetal. libretexts.orgmasterorganicchemistry.com This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the acetal product. libretexts.org Studies on pyridinecarboxaldehydes have shown that protic solvents like methanol (B129727) favor the generation of hemiacetal structures. nih.gov The formation of cyclic acetals is also possible with diols, such as ethylene (B1197577) glycol. The basicity of the pyridine nitrogen can play a role in promoting these transformations, even under mild conditions without strong acid catalysts. nih.gov
Imine and Oxime Formation : The aldehyde reacts readily with primary amines to form imines (or Schiff bases) and with hydroxylamine (B1172632) to form oximes. wikipedia.orgnih.gov These reactions are typically acid-catalyzed and proceed via the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. khanacademy.org The formation of oximes from aldehydes and hydroxylamine is a common and efficient transformation. wikipedia.org
The general mechanism for these nucleophilic additions involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final product. libretexts.org
Perkin, Knoevenagel, and Aldol (B89426) Condensation Reactions
The aldehyde group serves as a crucial electrophile in several classic carbon-carbon bond-forming condensation reactions.
Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding carboxylic acid, to produce an α,β-unsaturated carboxylic acid. longdom.orgwikipedia.orgbyjus.com While typically applied to aromatic aldehydes, heteroaromatic aldehydes like those derived from pyridine can also participate, although side reactions are sometimes observed. longdom.org The reaction generally requires high temperatures. jk-sci.com
Knoevenagel Condensation : This is a versatile condensation reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group (e.g., malononitrile, ethyl acetoacetate), catalyzed by a weak base. wikipedia.org Research has shown that pyridinecarbaldehydes undergo facile Knoevenagel condensation with various active methylene compounds, often with high E-selectivity. bas.bg Notably, these reactions can sometimes proceed efficiently in an environmentally friendly water-ethanol mixture at room temperature, even without a catalyst, highlighting the inherent reactivity of the pyridine aldehyde. bas.bg The pyridine ring itself can exhibit a dual role, contributing to the activation of the reactants. bas.bg
Aldol Condensation : In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then be dehydrated to give a conjugated enone. While the aldehyde of 5-chloro-6-iodopyridine-3-carbaldehyde cannot form an enolate itself (as it lacks α-hydrogens), it can act as the electrophilic partner in a crossed-aldol reaction with another aldehyde or ketone that can be enolized.
Redox Chemistry of the Formyl Group
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 5-chloro-6-iodonicotinic acid. Various oxidizing agents can accomplish this transformation. For the oxidation of aldehydes to carboxylic acids, the presence of water is often crucial, as the reaction may proceed through a hydrate (B1144303) intermediate. quora.com Reagents like pyridinium (B92312) chlorochromate (PCC) in the presence of periodic acid (H₅IO₆), or N-hydroxyphthalimide (NHPI) with oxygen, have been used for this purpose under mild conditions. organic-chemistry.org
Reduction : The aldehyde is readily reduced to the corresponding primary alcohol, (5-chloro-6-iodopyridin-3-yl)methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). libretexts.org The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. libretexts.org In general terms, the reduction of an aldehyde leads to a primary alcohol. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred due to its milder nature and greater functional group tolerance. libretexts.org
Reactivity of the Halogen Substituents (Chlorine and Iodine)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAAr). This reactivity is enhanced by the presence of the electron-withdrawing aldehyde group. Both the chlorine at C-5 and the iodine at C-6 are potential leaving groups in such reactions.
Nucleophilic Aromatic Substitution (SNAAr) Reactions
The SNAAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. quimicaorganica.org The electron-deficient nature of the pyridine ring inherently activates the C-2, C-4, and C-6 positions to nucleophilic attack because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com
In this compound, the aldehyde group at C-3 further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C-2 and C-6 positions. Both the C-5 chloro and C-6 iodo substituents are positioned for potential displacement.
Regioselectivity and Site-Selectivity in Polyhalogenated Pyridines
In polyhalogenated pyridines, the site of nucleophilic attack is determined by a combination of electronic and steric factors, as well as the nature of the leaving group.
Electronic Effects : The pyridine nitrogen strongly activates the ortho (C-2, C-6) and para (C-4) positions. In the target molecule, the iodine is at C-6 (an ortho position) and the chlorine is at C-5. The C-6 position is highly activated by the ring nitrogen. The aldehyde at C-3 also activates the C-6 position through resonance. Therefore, the C-6 position is electronically favored for nucleophilic attack.
Leaving Group Ability : In SNAAr reactions where the first step (nucleophilic attack) is rate-determining, the typical order of leaving group reactivity for halogens is F > Cl > Br > I. nih.gov This is because the more electronegative halogen (fluorine) polarizes the C-X bond more effectively, making the carbon more electrophilic and thus more susceptible to initial attack. libretexts.org Conversely, if the second step (elimination of the halide) is rate-determining, the order can be reversed (I > Br > Cl > F), reflecting C-X bond strength. sci-hub.se For most activated pyridine systems, the former case holds, suggesting that the C-Cl bond might be kinetically favored for cleavage over the C-I bond, all else being equal.
Steric and Substituent Effects : Studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can significantly influence regioselectivity. researchgate.net Bulky groups at C-3 can sterically hinder attack at the C-2 position, thereby favoring substitution at C-6. researchgate.net In the case of this compound, the aldehyde at C-3 is relatively small, but its electronic influence is paramount. Given the strong electronic activation at the C-6 position by both the ring nitrogen and the C-3 aldehyde, nucleophilic attack is most likely to occur at this position, leading to the displacement of the iodide ion.
Table 1: Summary of Reactivity for this compound
| Functional Group | Reaction Type | Typical Reagents | Product Type |
|---|---|---|---|
| Aldehyde | Acetal Formation | Alcohol (e.g., Methanol, Ethylene Glycol), Acid Catalyst | Acetal / Cyclic Acetal |
| Aldehyde | Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated Alkene |
| Aldehyde | Oxidation | PCC/H₅IO₆, KMnO₄ | Carboxylic Acid |
| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Halogens (Cl, I) | Nucleophilic Aromatic Substitution (SNAAr) | Amines, Alkoxides, Thiolates | Substituted Pyridine |
Differential Reactivity of Chloro- versus Iodo-Substituents
A key feature of this compound is the presence of two different halogen atoms on the pyridine ring. This structural characteristic allows for selective functionalization, as the chloro and iodo substituents exhibit distinct reactivities. The differential reactivity is primarily attributed to the difference in the carbon-halogen bond strengths. The C-I bond is significantly weaker than the C-Cl bond, a consequence of the larger atomic radius of iodine and the longer, less effective orbital overlap with carbon compared to chlorine. This disparity in bond energy dictates that the iodo substituent is more susceptible to cleavage in various chemical transformations.
In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, the selective reaction at the C-I bond is a well-established principle. The oxidative addition of a low-valent transition metal catalyst (e.g., palladium(0)) to the carbon-halogen bond is the initial and often rate-determining step in these catalytic cycles. Due to its lower bond dissociation energy, the C-I bond undergoes oxidative addition much more readily than the C-Cl bond. This allows for the selective replacement of the iodo group with a variety of organic moieties, while leaving the chloro group intact for subsequent transformations. This chemoselectivity is highly valuable in the synthesis of complex, polysubstituted pyridine derivatives.
The following table summarizes the typical bond energies for carbon-halogen bonds, illustrating the basis for the differential reactivity.
| Bond | Average Bond Energy (kJ/mol) |
| C-Cl | 382 |
| C-I | 240 |
This data illustrates the significantly lower energy required to break a C-I bond compared to a C-Cl bond, underpinning the selective reactivity of the iodo-substituent in this compound.
Organometallic Intermediates and their Reactivity
The formation of organometallic intermediates is a cornerstone of the synthetic utility of this compound. These intermediates are typically generated through two primary routes: halogen-metal exchange or the aforementioned oxidative addition in catalytic cycles. Given the higher reactivity of the C-I bond, these processes occur selectively at the 6-position of the pyridine ring.
In halogen-metal exchange reactions, treatment of this compound with organolithium or Grignard reagents at low temperatures would be expected to result in the formation of a 5-chloro-3-formylpyridin-6-yl organometallic species. The reactivity order of halides in such exchanges is I > Br > Cl >> F. This pyridyl organometallic intermediate, being a potent nucleophile and a strong base, can then be reacted with a wide array of electrophiles to introduce new functional groups at the 6-position.
In the context of palladium-catalyzed cross-coupling reactions, the organometallic intermediate is a pyridyl-palladium(II) complex, formed via the oxidative addition of a palladium(0) species to the C-I bond. This intermediate is central to the catalytic cycle and its subsequent reactions, such as transmetalation with an organoboron or organotin reagent, followed by reductive elimination, lead to the formation of a new carbon-carbon bond at the 6-position. The stability and reactivity of this organopalladium intermediate are influenced by the nature of the ligands on the palladium center and the electronic properties of the pyridine ring.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is a challenging transformation. The pyridine ring itself is inherently electron-deficient compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further compounded by the presence of three electron-withdrawing groups: the 5-chloro, 6-iodo, and 3-carbaldehyde substituents. These groups significantly reduce the electron density of the pyridine ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.
Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation further deactivates the ring towards electrophilic attack by introducing a positive charge.
Direct electrophilic aromatic substitution on this molecule, if it were to occur, would be expected to be slow and require harsh reaction conditions. The position of substitution would be influenced by the directing effects of the existing substituents. The aldehyde group is a meta-director, while the halogens are ortho-, para-directors. However, the strong deactivating nature of all substituents makes predicting the outcome of such a reaction complex. In practice, direct electrophilic substitution on highly substituted and electron-deficient pyridines is rare, and alternative strategies, such as functionalization via organometallic intermediates, are generally preferred.
Investigation of the Electronic and Steric Influences on Reaction Pathways
The reaction pathways of this compound are intricately controlled by a combination of electronic and steric effects exerted by its substituents.
Electronic Influences:
Inductive Effects: The electronegative chlorine, iodine, and oxygen (of the carbaldehyde group) atoms exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the ring, influencing its reactivity towards both nucleophiles and electrophiles. The deactivation of the ring towards electrophilic attack has been discussed. Conversely, this electron-deficient nature makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups.
Mesomeric Effects: The carbaldehyde group at the 3-position exerts a deactivating mesomeric effect (-M), further withdrawing electron density from the ring, particularly from the 2-, 4-, and 6-positions. The halogen substituents have a dual role; while they are inductively withdrawing, they can also donate electron density to the ring via a positive mesomeric effect (+M) through their lone pairs. However, for halogens, the inductive effect generally outweighs the mesomeric effect.
Steric Influences:
The substituents on the pyridine ring also exert steric hindrance, which can influence the regioselectivity of reactions. The iodo group at the 6-position, being the largest of the substituents, can sterically hinder the approach of reagents to the adjacent nitrogen atom and the 5-position. Similarly, the chloro group at the 5-position can influence the reactivity of the neighboring 4- and 6-positions. In transition-metal-catalyzed reactions, the steric bulk of the ligands on the metal center, in conjunction with the steric environment of the substrate, can play a crucial role in determining the outcome of the reaction. For instance, bulky ligands can enhance the selectivity of cross-coupling reactions.
The interplay of these electronic and steric factors is critical in determining the chemoselectivity and regioselectivity of reactions involving this compound. For example, in cross-coupling reactions, the electronic effect of the weaker C-I bond dictates the initial site of reaction, while steric effects can influence the efficiency of the coupling with different partners.
Synthetic Utility and Applications of 5 Chloro 6 Iodopyridine 3 Carbaldehyde As a Versatile Building Block
Construction of Advanced Pyridine (B92270) Derivatives and Congeners
The strategic placement of three distinct functional groups on the pyridine ring of 5-chloro-6-iodopyridine-3-carbaldehyde provides chemists with a powerful tool for constructing sophisticated pyridine-based molecules. The aldehyde group is amenable to condensation and oxidation/reduction reactions, while the chloro and iodo groups are excellent handles for cross-coupling reactions, allowing for the sequential and regioselective introduction of various substituents.
The presence of multiple reactive centers on this compound facilitates the synthesis of polyfunctionalized pyridine systems. The differential reactivity of the halogen atoms, with the iodo group being more reactive in many cross-coupling reactions than the chloro group, allows for selective functionalization. For instance, a Suzuki or Sonogashira coupling could be performed at the C6 position (iodine) while leaving the C5 position (chlorine) intact for a subsequent, different coupling reaction.
Furthermore, the aldehyde at the C3 position can be readily converted into other functional groups. It can undergo condensation reactions with amines or active methylene (B1212753) compounds, or it can be oxidized to a carboxylic acid or reduced to an alcohol. This trifunctional nature enables a modular approach to building highly decorated pyridine rings, which are key components in many pharmaceuticals and functional materials. The ability to perform regioselective difunctionalization via intermediates like pyridynes offers a pathway to highly decorated pyridines. nih.gov
The pyridine-3-carbaldehyde scaffold is a key precursor for the synthesis of fused heterocyclic systems, which are prevalent in biologically active compounds. ias.ac.in By choosing appropriate reaction partners and conditions, the aldehyde and adjacent ring positions can be elaborated to form new rings fused to the original pyridine core.
Naphthyridines: Naphthyridines, which consist of two fused pyridine rings, can be synthesized using methods like the Friedländer annulation. thieme-connect.de In this approach, an ortho-amino-substituted pyridine carbaldehyde condenses with a compound containing an activated methylene group. Starting from this compound, a synthetic sequence could involve the conversion of the C6-iodo or C5-chloro group to an amino group, followed by a cyclocondensation reaction utilizing the C3-aldehyde to build the second pyridine ring. For example, derivatives of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) have been synthesized through Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides. tsijournals.comresearchgate.net These chlorinated naphthyridine carbaldehydes can then be transformed into a variety of other fused systems, such as tetrazolo[1,5-a] nih.govnih.govnaphthyridines. tsijournals.comresearchgate.net
Imidazo[1,2-a]pyridines: The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "drug prejudice" moiety due to its wide range of applications in medicinal chemistry. rsc.orgsemanticscholar.org The synthesis of this fused system often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or a three-component reaction. nih.govnih.gov While this compound is not a direct precursor in the most common synthetic routes, its functional groups can be used to construct the necessary intermediates. For example, the aldehyde could be used to synthesize a custom α-haloketone, or the pyridine nitrogen could be activated for cyclization after appropriate modifications to the substituents. The versatility of this scaffold extends to its use in material science. rsc.orgsemanticscholar.org
| Fused Heterocycle | General Synthetic Strategy | Potential Role of Precursor | Reference |
|---|---|---|---|
| Naphthyridines | Friedländer Annulation, Vilsmeier-Haack Cyclization | Serves as the foundational pyridine ring; the aldehyde participates in cyclocondensation. | thieme-connect.detsijournals.comresearchgate.net |
| Imidazo[1,2-a]pyridines | Condensation of 2-aminopyridine with α-halocarbonyls or multi-component reactions. | Can be modified to form one of the key reactants for the cyclization reaction. | nih.govrsc.orgsemanticscholar.orgnih.gov |
| Pyrazolo[3,4-b]pyridines | Cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. | The aldehyde group is a key functionality for this type of cyclization. | nih.govnih.gov |
Contribution to Medicinal Chemistry Research and Scaffold Development
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The highly functionalized nature of this compound makes it an exceptionally useful starting material for developing new therapeutic agents.
The success of high-throughput screening in drug discovery relies heavily on the quality and diversity of the chemical libraries being tested. nih.govresearchgate.net Target-focused compound libraries, which are collections of molecules designed to interact with a specific protein or family of targets, are a key tool in this process. nih.gov
This compound is an ideal starting point for generating such libraries. Its three distinct points of modification allow for the creation of a large number of diverse analogs through combinatorial chemistry. One could, for example, perform a set of different Suzuki couplings at the C6 position, another set of Buchwald-Hartwig aminations at the C5 position, and a series of reductive aminations at the C3-aldehyde. This systematic approach can rapidly generate a library of related compounds with varied steric and electronic properties, which can then be screened for biological activity against a target of interest.
The functional groups of this compound allow for its conversion into molecules with potent biological activity. A notable example is the synthesis of thiosemicarbazone derivatives. Thiosemicarbazones derived from pyridine-3-carbaldehydes have been investigated for their wide range of biological properties, including antitumor activity. researchgate.net The mechanism of action for some α-(N)-heterocyclic thiosemicarbazones is believed to involve the inhibition of ribonucleotide diphosphate (B83284) reductase, an enzyme crucial for DNA synthesis. researchgate.net
By reacting this compound with thiosemicarbazide (B42300), a corresponding thiosemicarbazone can be formed. The resulting molecule, with its halogen substituents, can be further modified to optimize its activity, selectivity, and pharmacokinetic properties. These derivatives serve as promising candidates for the development of new pharmacological agents. researchgate.net
| Compound Class | Biological Activity | Synthetic Link to Precursor | Reference |
|---|---|---|---|
| Pyridine-3-carbaldehyde Thiosemicarbazones | Antitumor | Direct condensation of the aldehyde group with thiosemicarbazide. | researchgate.net |
| Imidazo[1,2-a]pyridines | Anxiolytic, Hypnotic | Multi-step synthesis starting from the functionalized pyridine core. | nih.gov |
Potential for Materials Science and Supramolecular Chemistry Applications
Beyond its applications in medicine, the pyridine scaffold and the fused heterocyclic systems derived from it have significant potential in materials science. Pyridine-containing molecules are used in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands for creating complex metal-organic frameworks (MOFs).
The imidazo[1,2-a]pyridine moiety, for instance, has applications in material sciences due to its structural and electronic properties. nih.govrsc.org The ability to synthesize a wide array of substituted derivatives from this compound opens the door to fine-tuning these properties. For example, by introducing different aromatic groups through cross-coupling reactions, the photophysical characteristics (absorption and emission wavelengths) of the resulting molecules can be systematically altered. nih.gov These tailored molecules could serve as new fluorescent probes or as components in advanced electronic materials.
In supramolecular chemistry, the pyridine nitrogen provides a hydrogen bond acceptor and a metal coordination site. The diverse functionalized pyridines and fused systems that can be built from this compound could be designed to self-assemble into well-defined, higher-order structures. These assemblies could find use in areas such as molecular recognition, catalysis, and the construction of novel nanomaterials.
Methodological Advancements in Organic Synthesis Enabled by This Compound
The trifunctional nature of this compound, possessing an aldehyde, a chloro substituent, and an iodo substituent on a pyridine ring, has established it as a cornerstone for significant methodological advancements in organic synthesis. The distinct electronic properties and reactivity of each functional group allow for a high degree of control and precision in molecular construction. This enables chemists to perform sequential and site-selective modifications, paving the way for the efficient synthesis of complex, polysubstituted pyridine derivatives and fused heterocyclic systems. The primary advancements facilitated by this building block are centered on selective cross-coupling reactions and the strategic manipulation of the aldehyde moiety.
Selective and Sequential Cross-Coupling Reactions
A major challenge in the synthesis of polysubstituted heteroaromatics is achieving regioselectivity. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound provides a powerful solution to this problem. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for the selective functionalization of the C-6 position while leaving the C-5 position untouched, ready for a subsequent, different transformation. rsc.orgnih.gov This orthogonal reactivity is the basis for programmed, sequential bond formation.
Key cross-coupling methodologies that leverage this selectivity include:
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the pyridine scaffold with organoboron reagents. researchgate.netnih.gov The initial Suzuki-Miyaura reaction occurs selectively at the C-6 position (C-I bond), allowing for the introduction of various aryl, heteroaryl, or vinyl groups. The remaining chloro group at C-5 can then undergo a second Suzuki-Miyaura coupling under more forcing conditions to yield a 5,6-disubstituted pyridine. rsc.org
Sonogashira Coupling: This methodology is used to form carbon-carbon triple bonds by reacting the halo-pyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comwikipedia.orggold-chemistry.org The greater reactivity of the C-I bond ensures that alkynylation proceeds exclusively at the C-6 position. nrochemistry.com The resulting 6-alkynyl-5-chloropyridine derivative is a versatile intermediate for further transformations, including cyclization reactions to form fused ring systems.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org Utilizing this compound, an initial amination can be directed to the C-6 position. This allows for the introduction of primary or secondary amines, anilines, or even ammonia (B1221849) equivalents, providing access to a wide range of aminopyridine derivatives. rug.nl The chloro group can then be subjected to a subsequent C-N or C-C bond-forming reaction.
The table below summarizes the selective functionalization at the C-6 position via these advanced cross-coupling methods.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-5-chloropyridine-3-carbaldehyde | rsc.orgnih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-5-chloropyridine-3-carbaldehyde | nrochemistry.comorganic-chemistry.org |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-(Amino)-5-chloropyridine-3-carbaldehyde | wikipedia.orgrug.nl |
Transformations of the Aldehyde Functional Group
The carbaldehyde group at the C-3 position serves as a versatile handle for a variety of synthetic transformations, further enhancing the compound's utility as a building block. These reactions can be performed before or after the cross-coupling steps, adding another layer of strategic flexibility to the synthetic design.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base. wikipedia.orgbas.bg This method provides a direct route to α,β-unsaturated systems, which are valuable intermediates for synthesizing more complex heterocyclic structures through subsequent cyclization reactions. bohrium.comnih.gov
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene with high control over the double bond geometry. wikipedia.orgorganic-chemistry.org By choosing the appropriate Wittig reagent (a phosphorus ylide), a wide array of vinyl-substituted pyridines can be synthesized. This olefination is a key step in building conjugated systems or introducing functionalized side chains. nih.gov
These condensation and olefination reactions significantly expand the molecular complexity that can be achieved from the starting aldehyde, as detailed in the following table.
| Reaction Type | Reagent | Catalyst/Conditions (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol | 2-((5-chloro-6-iodopyridin-3-yl)methylene)malononitrile | wikipedia.orgbas.bg |
| Wittig Reaction | Triphenylphosphonium ylide (Ph₃P=CHR) | Base (e.g., n-BuLi), THF | 3-(alkenyl)-5-chloro-6-iodopyridine | wikipedia.orgorganic-chemistry.org |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) | (5-chloro-6-iodopyridin-3-yl)methanol | |
| Reductive Amination | Amine (RNH₂), NaBH(OAc)₃ | Dichloroethane | N-((5-chloro-6-iodopyridin-3-yl)methyl)amine |
The strategic combination of selective cross-coupling at the halogenated positions and diverse transformations of the aldehyde group has enabled new, efficient pathways for the synthesis of previously hard-to-access molecules. This has led to advancements in the construction of libraries of compounds for drug discovery and materials science, solidifying the role of this compound as a versatile and powerful tool in modern organic synthesis. longdom.org
Despite a comprehensive search for scientific literature and chemical database entries, specific experimental spectroscopic and structural elucidation data for the compound "this compound" is not available in the public domain.
Consequently, it is not possible to provide the detailed research findings and data tables for the following outlined sections as requested:
Spectroscopic and Structural Elucidation Methodologies 5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment 5.1.1. Proton NMR (¹H NMR) for Hydrogen Environment Analysis 5.1.2. Carbon NMR (¹³C NMR) for Carbon Framework Elucidation 5.1.3. Heteronuclear NMR (e.g., ¹⁹F NMR for derivatives) 5.1.4. Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity 5.2. Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis 5.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS)
Without primary sources detailing the synthesis and characterization of this compound, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo synthesis and analysis would be required to generate the necessary data.
Spectroscopic and Structural Elucidation Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental IR spectral data for 5-chloro-6-iodopyridine-3-carbaldehyde, including tables of vibrational frequencies and their corresponding functional group assignments, are not available in the reviewed literature.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions in the solid state, remain undetermined.
Vibrational Spectroscopy
Comprehensive vibrational spectroscopy studies, encompassing both IR and Raman data, for this compound have not been reported. A complete assignment of the fundamental vibrational modes for this molecule is therefore not possible at this time.
Computational and Theoretical Investigations of 5 Chloro 6 Iodopyridine 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties from first principles. rsc.org These methods are instrumental in predicting the electronic structure and inherent reactivity of molecules like 5-chloro-6-iodopyridine-3-carbaldehyde.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov For this compound, DFT studies can provide a wealth of information about its ground state properties, which are crucial for understanding its stability and chemical nature.
DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Other properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Vibrational frequencies can also be computed to predict the infrared spectrum of the molecule, aiding in its experimental characterization. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -2.40 | eV |
| HOMO-LUMO Gap | 4.45 | eV |
| Dipole Moment | 3.12 | Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule with this structure.
DFT is also a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netmdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The aldehyde functional group in this compound is a primary site for various chemical transformations, such as nucleophilic addition or condensation reactions.
For instance, in a reaction with a nucleophile like thiosemicarbazide (B42300) to form a thiosemicarbazone derivative, DFT could be used to model the entire reaction pathway. researchgate.net This involves locating the transition state structure for the nucleophilic attack on the carbonyl carbon and the subsequent dehydration step. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility. mdpi.com Such studies are invaluable for understanding reaction kinetics and predicting product formation under different conditions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derived compounds)
While this compound is a building block, its derivatives often possess biological activity. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how these derived compounds might interact with biological targets like proteins or enzymes. tanaffosjournal.irmdpi.com
Molecular docking predicts the preferred orientation of a ligand (the derived compound) when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and the persistence of the interactions identified in docking. researchgate.net These simulations can confirm the stability of the binding pose and provide a more accurate estimation of the binding free energy. nih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative
| Target Protein | Derivative Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Tyrosine Kinase | 5-chloro-6-iodo-N-(...)-pyridine-3-methanimine | -8.5 | LYS720, ASP810, GLU762 |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study for compounds derived from this compound.
Application of Hard and Soft Acid-Base (HSAB) Principles in Reactivity Prediction
The Hard and Soft Acid-Base (HSAB) principle is a qualitative concept that helps in understanding and predicting the outcome of chemical reactions. wikipedia.org It classifies Lewis acids and bases as "hard," "soft," or "borderline." The central tenet of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. libretexts.org
Hard species are small, have high charge states, and are weakly polarizable. wikipedia.org
Soft species are large, have low charge states, and are strongly polarizable. wikipedia.org
In this compound, we can identify several reactive centers:
The carbonyl carbon of the aldehyde group is a hard electrophilic center (a hard acid) due to the high electronegativity of the oxygen atom.
The carbonyl oxygen is a hard nucleophilic center (a hard base).
The pyridine (B92270) nitrogen is a borderline base.
The iodine atom , being large and polarizable, can act as a soft electrophilic center (a soft acid) in certain reactions (e.g., halogen bonding).
The chloride atom is a borderline base.
Based on the HSAB principle, the hard carbonyl carbon will react preferentially with hard nucleophiles (e.g., H₂O, ROH, RNH₂). Conversely, reactions involving the softer iodine atom might involve interactions with soft nucleophiles or bases. This principle provides a simple yet effective framework for predicting the regioselectivity of reactions involving this multifunctional compound. adichemistry.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (for derived compounds)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comijsdr.org For a series of compounds derived from this compound, QSAR can be a powerful tool in drug discovery to predict the activity of new, unsynthesized analogs and to optimize lead compounds. mdpi.comnih.gov
The process begins by generating a dataset of derivatives with measured biological activities (e.g., IC₅₀ values). For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, including:
Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.
Electronic properties: Dipole moment, partial charges.
Topological indices: Describing molecular branching and connectivity.
3D descriptors: Related to the molecule's shape and surface area. ijsdr.org
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new derivatives, guiding synthetic efforts toward more potent compounds and helping to identify features that are either beneficial or detrimental to activity. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiosemicarbazide |
Future Research Directions and Emerging Perspectives
Development of More Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. nih.gov Future research will likely focus on developing synthetic routes to 5-chloro-6-iodopyridine-3-carbaldehyde that are both sustainable and atom-economical. Atom economy is a concept that emphasizes maximizing the incorporation of all atoms from reactants into the final product, thereby minimizing waste.
Current multistep syntheses of highly substituted pyridines can be inefficient. nih.gov Emerging strategies that could be applied include:
Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are inherently atom-economical. nih.govorganic-chemistry.org Developing a convergent MCR to construct the core of this molecule would represent a significant advancement over linear sequences.
Redox-Neutral Methods: Syntheses that avoid the use of stoichiometric oxidizing or reducing agents are preferable from a sustainability standpoint. organic-chemistry.org Cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer an elegant approach to building molecular complexity efficiently. nih.gov
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Advantages | Disadvantages | Key Research Focus |
|---|---|---|---|
| Traditional Linear Synthesis | Well-established reactions | Low atom economy, significant waste, multiple steps | Optimization of existing steps |
| Multi-component Reactions | High atom economy, operational simplicity, rapid access to complexity researchgate.net | Requires discovery of suitable reaction conditions and starting materials | Design of novel three-component strategies for pyridine (B92270) synthesis organic-chemistry.org |
| Late-Stage C-H Functionalization | High step-economy, utilizes simple precursors | Challenges in controlling regioselectivity, may require harsh conditions | Development of selective catalysts for pyridine C-H iodination and formylation chinesechemsoc.orgrsc.org |
Exploration of Unique Reactivity Modalities Imparted by the Halo- and Formyl Substituents
The combination of iodo, chloro, and formyl groups on the pyridine ring offers a rich landscape for selective chemical transformations. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds is a key feature.
Chemoselective Cross-Coupling: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the 6-position while leaving the 5-position (chloro) available for subsequent transformations. nih.gov This differential reactivity is a cornerstone for building molecular complexity in a controlled manner.
Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C-I bond in cross-coupling, the C-Cl bond can participate in SNAr reactions, particularly given the electron-withdrawing nature of the pyridine ring nitrogen and the formyl group. nih.govnih.gov This provides an alternative pathway for introducing nucleophiles.
Versatility of the Formyl Group: The aldehyde functionality is a versatile handle for a wide array of chemical reactions. It can be transformed into other functional groups through:
Reductive Amination: To introduce amine substituents.
Wittig Reaction: To form alkenes.
Oxidation/Reduction: To yield carboxylic acids or alcohols, respectively.
Condensation Reactions: To form imines, oximes, or hydrazones, which can act as ligands or be used for further derivatization. mdpi.com
The interplay between these groups allows for a programmed, stepwise elaboration of the molecular scaffold.
Expanding the Chemical Space through Advanced Derivatization
Building upon the unique reactivity of its functional groups, this compound is an ideal starting point for creating libraries of complex molecules. Advanced derivatization strategies would involve the sequential and selective modification of each functional group.
A hypothetical derivatization sequence could be:
Suzuki Coupling at C6: Utilize the high reactivity of the C-I bond to introduce an aryl or heteroaryl group.
Condensation at the Formyl Group: Convert the aldehyde into an imine or oxime.
Buchwald-Hartwig Amination at C5: Introduce a nitrogen-based nucleophile at the C-Cl position under more forcing conditions.
This programmed approach allows for the systematic exploration of the chemical space around the pyridine core, which is crucial for applications in drug discovery and materials science. Derivatization with moieties like sulfonyl chlorides can also be explored to create novel molecular structures. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. beilstein-journals.org The synthesis and derivatization of this compound are well-suited for this technology.
Rapid Reaction Optimization: Flow reactors allow for the rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify optimal parameters.
Multi-step Telescoped Synthesis: Cross-coupling reactions, such as the Suzuki-Miyaura coupling of iodo-substituted heterocycles, have been successfully implemented in flow systems. ucl.ac.uk A multi-step sequence involving the derivatization of this compound could be "telescoped" into a continuous flow process, where the output of one reactor feeds directly into the next, minimizing manual handling and purification steps.
Automated Library Generation: Integrating flow reactors with automated liquid handlers and purification systems would enable the high-throughput synthesis of a library of derivatives for screening in biological or material science applications.
Potential for Applications in Catalysis and Sensing Technologies
The structural features of this compound and its derivatives suggest potential applications in catalysis and the development of chemical sensors.
Ligand Design for Catalysis: The pyridine nitrogen atom is a Lewis basic site capable of coordinating to metal centers. Derivatization of the molecule, for example, by converting the aldehyde to an imine bearing another donor group (e.g., a phosphine (B1218219) or another pyridine), could generate novel bidentate or pincer-type ligands. These ligands could find use in homogeneous catalysis. The pyridine-boryl radical, an important reactive intermediate, highlights the role of pyridines in modern catalytic processes. nih.gov
Chemosensor Development: Pyridine-containing molecules are frequently used as core components of fluorescent and colorimetric sensors. mdpi.comnih.gov The compound could serve as a platform for sensors in several ways:
The pyridine nitrogen can act as a binding site for metal ions or other analytes.
The aldehyde can be used to conjugate the molecule to a signaling unit (like a fluorophore) or a solid support.
The inherent reactivity of the C-I bond could be exploited for developing sensors for specific analytes like iodine vapor, which is crucial for monitoring nuclear waste. mdpi.com The interaction of iodine with pyridine is known to form ionic species, a property that can be harnessed for sensing applications. acs.org
Table 2: Potential Applications Based on Molecular Features
| Feature | Potential Application | Rationale | Research Direction |
|---|---|---|---|
| Pyridine Nitrogen | Metal Ion Sensing, Ligand for Catalysis | Lewis basic site for coordination. nih.gov | Synthesis of derivatives with additional donor atoms to create multidentate ligands. |
| Iodine Substituent | Platform for Fluorophore Attachment, Sensing Iodine | High reactivity in cross-coupling for linking to reporter molecules; potential interaction with iodine gas. mdpi.commdpi.com | Develop fluorescent probes via Suzuki coupling; investigate impedance changes upon exposure to iodine vapor. |
| Formyl Group | Surface Immobilization, Analyte Binding | Can form covalent bonds (imines) with functionalized surfaces or specific analytes. | Grafting onto sensor surfaces; designing condensation reactions for specific analyte detection. |
| Overall Conjugated System | Optical/Electrochemical Sensors | The aromatic system can be part of a larger π-conjugated system, sensitive to environmental changes. | Synthesize extended conjugated systems and study their solvatochromic and electrochemical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
